molecular formula C5H8Br2O3 B3179836 Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate CAS No. 88824-09-3

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

Cat. No.: B3179836
CAS No.: 88824-09-3
M. Wt: 275.92 g/mol
InChI Key: ORUPRZUZWITYDZ-DMTCNVIQSA-N
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Description

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is an organic compound with significant interest in synthetic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features two bromine atoms and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate typically involves the bromination of a suitable precursor. One common method is the bromination of methyl (2S,3R)-3-hydroxybutanoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require stringent control of reaction conditions to maintain the desired stereochemistry and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

    Oxidation: Methyl (2S,3R)-2,4-dibromo-3-oxobutanoate.

    Reduction: Methyl (2S,3R)-3-hydroxybutanoate.

    Substitution: Methyl (2S,3R)-2-hydroxy-3-hydroxybutanoate.

Scientific Research Applications

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,3R)-3-hydroxybutanoate: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

    Methyl (2S,3R)-2,4-dichloro-3-hydroxybutanoate: Similar structure but with chlorine atoms instead of bromine, leading to different reactivity and properties.

    Methyl (2S,3R)-2,4-dibromo-3-oxobutanoate: An oxidized form with a carbonyl group instead of a hydroxyl group.

Uniqueness

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is unique due to its specific stereochemistry and the presence of two bromine atoms, which confer distinct reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

IUPAC Name

methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O3/c1-10-5(9)4(7)3(8)2-6/h3-4,8H,2H2,1H3/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUPRZUZWITYDZ-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(CBr)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](CBr)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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